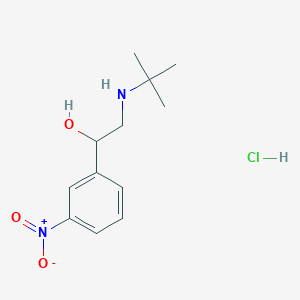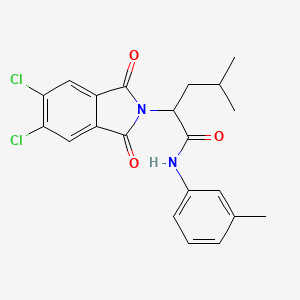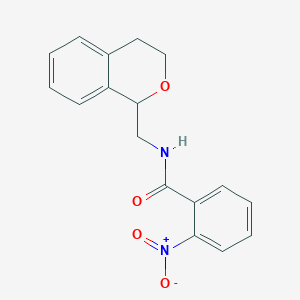![molecular formula C19H22Cl2N2O3 B3944353 5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3944353.png)
5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione
描述
5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the isoindole ring, a piperidine ring attached to a hexanone moiety, and a dione functionality. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a hexanone derivative, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the chlorinated isoindole derivative with the piperidine-hexanone moiety using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chlorine atoms on the isoindole ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Oxidized isoindole derivatives
Reduction: Reduced isoindole derivatives
Substitution: Substituted isoindole derivatives with various functional groups
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and cellular processes.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, thereby inhibiting their proliferation and growth.
相似化合物的比较
5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
5,6-dichloro-1H-isoindole-1,3(2H)-dione: Lacks the piperidine-hexanone moiety, resulting in different chemical and biological properties.
2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione: Lacks the chlorine atoms, leading to variations in reactivity and biological activity.
5,6-dichloro-2-[1-oxo-1-(morpholin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione: Contains a morpholine ring instead of a piperidine ring, which may affect its pharmacological profile.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
5,6-dichloro-2-(1-oxo-1-piperidin-1-ylhexan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3/c1-2-3-7-16(19(26)22-8-5-4-6-9-22)23-17(24)12-10-14(20)15(21)11-13(12)18(23)25/h10-11,16H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZGRUPPCBYOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N1CCCCC1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-2-methyl-5-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3944280.png)

![2,4-dichloro-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3944295.png)
![(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide](/img/structure/B3944300.png)
![2-[2-(3-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one](/img/structure/B3944304.png)
![3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone](/img/structure/B3944314.png)
![N-(2-furylmethyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3944321.png)
![1-[(2-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid](/img/structure/B3944324.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-3-ylmethyl)malonamide](/img/structure/B3944325.png)
![8-ethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3944334.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B3944347.png)
![3,5-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3944348.png)


